molecular formula C21H24N2O3 B2609252 3-(2-Methylbenzamido)cyclohexyl phenylcarbamate CAS No. 1351619-16-3

3-(2-Methylbenzamido)cyclohexyl phenylcarbamate

Cat. No. B2609252
CAS RN: 1351619-16-3
M. Wt: 352.434
InChI Key: BFXFDKMEMDEOQY-UHFFFAOYSA-N
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Description

3-(2-Methylbenzamido)cyclohexyl phenylcarbamate, also known as MCC-950, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MCC-950 is a potent inhibitor of the NLRP3 inflammasome, which is a key component of the innate immune system.

Scientific Research Applications

Prodrug Applications

A study by Thomsen and Bundgaard (1993) highlights the use of phenyl carbamate derivatives, including compounds similar to "3-(2-Methylbenzamido)cyclohexyl phenylcarbamate," as prodrug forms to protect phenolic drugs against first-pass metabolism. These carbamates exhibit stability in acidic to neutral pH and undergo base-catalyzed cyclization in alkaline solutions, releasing the parent phenol. This non-enzymatic, pH-dependent conversion offers a method to enhance the bioavailability of phenolic drugs, potentially applicable to "this compound" or its analogs (Thomsen & Bundgaard, 1993).

Catalysis and Chemical Synthesis

Research into the catalytic activities and synthetic applications of carbamates, including structures akin to "this compound," has shown promising results. Mancuso et al. (2014) describe the PdI2-catalyzed oxidative carbonylation of 2-alkynylbenzamides, leading to the formation of isoindolinone and isobenzofuranimine derivatives. This process highlights the utility of carbamates in synthesizing complex molecules, suggesting potential applications in developing new materials or drugs (Mancuso et al., 2014).

Environmental Applications

The study by Torimoto et al. (1996) investigates the photodecomposition of propyzamide (3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide) in the presence of TiO2-loaded adsorbents, including carbon nanotubes. This research could inform the environmental fate and degradation processes of similar compounds like "this compound," providing insights into reducing environmental impact and designing more eco-friendly chemical products (Torimoto et al., 1996).

properties

IUPAC Name

[3-[(2-methylbenzoyl)amino]cyclohexyl] N-phenylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-15-8-5-6-13-19(15)20(24)22-17-11-7-12-18(14-17)26-21(25)23-16-9-3-2-4-10-16/h2-6,8-10,13,17-18H,7,11-12,14H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXFDKMEMDEOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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